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Compound of Interest

Compound Name: KRP-109

Cat. No.: B13438503 Get Quote

Technical Support Center: Ozekibart (INBRX-109)
A Note on Nomenclature: Initial inquiries for "KRP-109" did not yield specific results. Based on

the available scientific literature, it is highly probable that the intended compound of interest is

Ozekibart (INBRX-109), a tetravalent Death Receptor 5 (DR5) agonist antibody. This document

will focus on providing technical support for Ozekibart (INBRX-109).

This technical support center provides researchers, scientists, and drug development

professionals with essential information for designing and troubleshooting experiments

involving Ozekibart (INBRX-109).

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ozekibart (INBRX-109)?

A1: Ozekibart (INBRX-109) is a precision-engineered, tetravalent agonist antibody that targets

Death Receptor 5 (DR5).[1][2][3] DR5 is a member of the tumor necrosis factor receptor

superfamily. Upon binding to DR5, Ozekibart (INBRX-109) induces receptor clustering, which in

turn initiates a downstream signaling cascade leading to apoptosis (programmed cell death) in

tumor cells.[1] Its tetravalent design is optimized to balance potent DR5 agonism with a

favorable safety profile, aiming to minimize hepatotoxicity.[4]

Q2: What is the recommended treatment duration and dosage for in vivo studies?
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A2: In a phase 1 clinical trial for unresectable or metastatic conventional chondrosarcoma,

Ozekibart (INBRX-109) was administered as an intravenous infusion at a dose of 3 mg/kg

every 3 weeks.[5] Patients continued treatment until disease progression or significant toxicity.

[6] For preclinical animal models, the optimal dosage and duration should be determined

empirically based on the specific tumor model and experimental goals.

Q3: How should Ozekibart (INBRX-109) be stored and handled?

A3: As a recombinant antibody, Ozekibart (INBRX-109) should be stored at 2-8°C. Do not

freeze. For in vitro experiments, it is advisable to prepare aliquots of the desired concentration

and store them as recommended by the manufacturer to avoid repeated freeze-thaw cycles.

Always handle the antibody under sterile conditions to prevent contamination.

Q4: Which cell lines are sensitive to Ozekibart (INBRX-109) treatment?

A4: Ozekibart (INBRX-109) has shown activity against a range of cancer cell lines. Preclinical

studies have demonstrated its efficacy in chondrosarcoma cell lines.[5] Generally, cell lines with

high expression of DR5 are more likely to be sensitive. It is recommended to assess DR5

expression levels in your cell line of interest prior to initiating experiments.

Data Presentation
In Vitro Efficacy of Ozekibart (INBRX-109)

Cell Line Assay Type Key Findings Reference

Chondrosarcoma Cell Viability

Dose-dependent

decrease in cell

viability.

[5]

Chondrosarcoma
Caspase-3/7

Activation

Time-dependent

increase in caspase-

3/7 activity, indicative

of apoptosis.

Clinical Trial Efficacy of Ozekibart (INBRX-109) in
Chondrosarcoma
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Parameter Value Reference

Dose and Schedule 3 mg/kg every 3 weeks [5]

Disease Control Rate
87.9% (29 out of 33 evaluable

patients)
[3]

Partial Response Rate
6.1% (2 out of 33 evaluable

patients)
[3]

Stable Disease Rate
81.8% (27 out of 33 evaluable

patients)
[3]

Durable Clinical Benefit (>6

months)
42.4% (14 out of 33 patients) [3]

Median Progression-Free

Survival (PFS)
7.6 months [3]

Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of Ozekibart (INBRX-109) on the viability of cancer cells.

Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth

during the treatment period. Allow cells to adhere overnight.

Treatment: Prepare serial dilutions of Ozekibart (INBRX-109) in complete cell culture

medium. Remove the old medium from the wells and add the medium containing the

different concentrations of Ozekibart (INBRX-109). Include a vehicle control (medium without

antibody).

Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at

37°C in a humidified incubator with 5% CO2.

Assay Procedure:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each

well.[7]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is

proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.

[8][9][10]

In Vitro Apoptosis Assay (Incucyte® Caspase-3/7)
Objective: To kinetically measure the induction of apoptosis by Ozekibart (INBRX-109) through

the activation of caspases 3 and 7.

Methodology:

Cell Seeding: Seed cells in a 96-well plate. The seeding density should be optimized to

achieve approximately 30% confluence on the day of treatment.[11]

Reagent and Treatment Preparation:

Dilute the Incucyte® Caspase-3/7 reagent in the desired cell culture medium.

Prepare the Ozekibart (INBRX-109) treatments at the final desired concentrations in the

medium containing the caspase reagent.

Assay Setup: Add the treatment medium containing the caspase reagent and Ozekibart

(INBRX-109) to the appropriate wells.

Live-Cell Imaging:

Place the plate inside the Incucyte® Live-Cell Analysis System.

Allow the plate to warm to 37°C for 30 minutes before the first scan.[11][12][13]
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Capture phase-contrast and fluorescent images every 2-3 hours.

Data Analysis: Use the integrated software to quantify the number of fluorescently labeled

apoptotic cells over time.

Troubleshooting Guides
Issue 1: Low or no cytotoxic effect observed in vitro.

Possible Cause Troubleshooting Step

Low DR5 expression on target cells.

Verify DR5 expression on your cell line using

flow cytometry or western blotting. Select a cell

line with known high DR5 expression as a

positive control.

Suboptimal treatment duration or concentration.

Perform a dose-response and time-course

experiment to determine the optimal

concentration and incubation time for your

specific cell line.

Antibody inactivity.

Ensure the antibody has been stored and

handled correctly. Avoid repeated freeze-thaw

cycles. Use a new vial of the antibody if

degradation is suspected.

Cellular resistance to apoptosis.

The cell line may have defects in the apoptotic

signaling pathway. Consider co-treatment with

sensitizing agents, such as chemotherapeutics,

if applicable to your research question.

Requirement for cross-linking.

While Ozekibart (INBRX-109) is designed for

potent agonism, some DR5 antibodies require

Fc-gamma receptor-mediated cross-linking for

maximal activity.[14] This is less of a concern for

a tetravalent antibody but could be a factor in

certain contexts.

Issue 2: High variability between replicate wells.
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Possible Cause Troubleshooting Step

Uneven cell seeding.

Ensure a single-cell suspension before seeding.

After plating, allow the plate to sit at room

temperature for 15-30 minutes to allow for even

cell settling before placing it in the incubator.

Edge effects in the plate.

Avoid using the outer wells of the 96-well plate

as they are more prone to evaporation. Fill the

outer wells with sterile PBS or medium to create

a humidity barrier.

Inaccurate pipetting.

Use calibrated pipettes and ensure proper

pipetting technique. When adding reagents, add

them to the side of the well to avoid disturbing

the cell monolayer.

Bubbles in wells.

Before imaging, ensure there are no bubbles in

the wells, as they can interfere with light

detection.[11][12][13]

Mandatory Visualizations
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Caption: Ozekibart (INBRX-109) signaling pathway leading to apoptosis.
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Caption: A typical experimental workflow for assessing Ozekibart's in vitro efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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